5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide
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Overview
Description
5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedel-Crafts acylation followed by cyclization.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the quinoline derivative with pyridine-3-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the quinoline core.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-methylquinoline: Shares the quinoline core but lacks the pyridine-3-carboxamide moiety.
5-bromo-2-methoxypyridine: Contains the bromine and methoxy groups but lacks the quinoline core.
N-(quinolin-4-yl)pyridine-3-carboxamide: Similar structure but without the bromine and methoxy groups.
Uniqueness
5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide is unique due to the combination of the quinoline core, bromine atom, methoxy group, and pyridine-3-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H14BrN3O2 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-6-14(13-4-3-5-15(23-2)16(13)20-10)21-17(22)11-7-12(18)9-19-8-11/h3-9H,1-2H3,(H,20,21,22) |
InChI Key |
INOTWNQDVXOFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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